molecular formula C10H12N2O2 B12891005 (2-Ethoxybenzo[d]oxazol-4-yl)methanamine

(2-Ethoxybenzo[d]oxazol-4-yl)methanamine

Cat. No.: B12891005
M. Wt: 192.21 g/mol
InChI Key: MUYRBMQENDRFQA-UHFFFAOYSA-N
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Description

(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an ethoxy group at the 2-position, and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethoxy and methanamine groups. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form the ethoxy-substituted intermediate. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. Finally, the methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

(2-Ethoxybenzo[d]oxazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethoxybenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of an ethoxy group.

    2-Methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethoxy group.

    2-Chlorobenzo[d]oxazole: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

(2-Ethoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of both the ethoxy and methanamine groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes, while the methanamine group provides a site for further chemical modifications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(2-ethoxy-1,3-benzoxazol-4-yl)methanamine

InChI

InChI=1S/C10H12N2O2/c1-2-13-10-12-9-7(6-11)4-3-5-8(9)14-10/h3-5H,2,6,11H2,1H3

InChI Key

MUYRBMQENDRFQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2O1)CN

Origin of Product

United States

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